Cas no 14575-41-8 (1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol)

14575-41-8 structure
Nome del prodotto:1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,2,3,4-Butanetetrol,1-(2-phenyl-2H-1,2,3-triazol-4-yl)-
- 1-(2-phenyltriazol-4-yl)butane-1,2,3,4-tetrol
- 1-(2-phenyl-2H-[1,2,3]triazol-4-yl)-butane-1,2,3,4-tetraol
- 2-Phenyl-4-(D-arabo-tetrahydroxybutyl)osotriazol
- AC1L5FZA
- AC1Q4WP3
- AC1Q7BP3
- ChemDiv2_002412
- D-(1R)-1-(2-phenyl-2H-[1,2,3]triazol-4-yl)-erythritol
- D-Arabino-hexose-(glucose)-phenylosotriazol
- D-Glucose-phenylosotriazol
- D-Lyxo-hexose-(galactose)-phen
- L-Xylo-hexose-(sorbose)-phenylosotriazol
- NSC20721
- 1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol
- NSC-243483
- NSC-20721
- 1-(2-phenyl-2H-1,2,3-triazol-4-yl)-1,2,3,4-butanetetraol
- SMR000109147
- EU-0020028
- MLS002638738
- NSC405918
- CHEMBL1900682
- Z57044256
- HMS1375N14
- NSC46393
- Cambridge id 7031932
- NSC-405917
- NSC405917
- NSC-46393
- EN300-11410
- 1-(2-phenyl-2H-1,2,3-triazol-4-yl)-1,2,3,4-butanetetrol
- HMS3086J03
- NSC243483
- DTXSID90281200
- 14575-41-8
- 1,2,3,4-butanetetrol, 1-(2-phenyl-2h-1,2,3-triazol-4-yl)-
- 1-(2-phenyl-1,2,3-triazol-4-yl)butane-1,2,3,4-tetraol
- NSC-405918
- CCG-4990
- Oprea1_609277
- AKOS000117402
- AKOS016881521
-
- Inchi: InChI=1S/C12H15N3O4/c16-7-10(17)12(19)11(18)9-6-13-15(14-9)8-4-2-1-3-5-8/h1-6,10-12,16-19H,7H2
- Chiave InChI: JNMUJXXKLZFAIT-UHFFFAOYSA-N
- Sorrisi: OCC(C(C(C1C=NN(C2C=CC=CC=2)N=1)O)O)O
Proprietà calcolate
- Massa esatta: 265.10635
- Massa monoisotopica: 265.10625597g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 19
- Conta legami ruotabili: 5
- Complessità: 276
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 3
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -0.8
- Superficie polare topologica: 112Ų
Proprietà sperimentali
- PSA: 111.63
- LogP: -0.98520
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-11410-0.1g |
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol |
14575-41-8 | 95.0% | 0.1g |
$98.0 | 2025-03-21 | |
Enamine | EN300-11410-5.0g |
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol |
14575-41-8 | 95.0% | 5.0g |
$1075.0 | 2025-03-21 | |
Enamine | EN300-11410-1g |
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol |
14575-41-8 | 95% | 1g |
$371.0 | 2023-10-26 | |
1PlusChem | 1P001DUT-250mg |
1,2,3,4-Butanetetrol, 1-(2-phenyl-2H-1,2,3-triazol-4-yl)- |
14575-41-8 | 95% | 250mg |
$231.00 | 2024-06-20 | |
1PlusChem | 1P001DUT-500mg |
1,2,3,4-Butanetetrol, 1-(2-phenyl-2H-1,2,3-triazol-4-yl)- |
14575-41-8 | 95% | 500mg |
$386.00 | 2024-06-20 | |
Enamine | EN300-11410-0.05g |
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol |
14575-41-8 | 95.0% | 0.05g |
$66.0 | 2025-03-21 | |
Enamine | EN300-11410-0.25g |
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol |
14575-41-8 | 95.0% | 0.25g |
$142.0 | 2025-03-21 | |
Enamine | EN300-11410-0.5g |
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol |
14575-41-8 | 95.0% | 0.5g |
$271.0 | 2025-03-21 | |
1PlusChem | 1P001DUT-50mg |
1,2,3,4-Butanetetrol, 1-(2-phenyl-2H-1,2,3-triazol-4-yl)- |
14575-41-8 | 95% | 50mg |
$140.00 | 2024-06-20 | |
1PlusChem | 1P001DUT-1g |
1,2,3,4-Butanetetrol, 1-(2-phenyl-2H-1,2,3-triazol-4-yl)- |
14575-41-8 | 95% | 1g |
$521.00 | 2024-06-20 |
1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol Letteratura correlata
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
14575-41-8 (1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3,4-tetrol) Prodotti correlati
- 1564917-63-0(9-Chloro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one)
- 1805378-80-6(3-(Aminomethyl)-5-chloro-2-(difluoromethyl)pyridine-4-methanol)
- 926255-80-3(2-4-(Aminomethyl)-2-methoxyphenoxy-N-ethylacetamide)
- 2639418-60-1(1-(benzyloxy)carbonyl-1-azaspiro3.3heptane-3-carboxylic acid)
- 882516-45-2((3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride)
- 328077-46-9((2Z)-N-acetyl-2-(2,4-dichlorophenyl)imino-8-methoxy-2H-chromene-3-carboxamide)
- 2021253-98-3(8-{(prop-2-en-1-yloxy)carbonylamino}octanoic acid)
- 2138122-43-5(2-cyclopropyl-3-(3-methylbutan-2-yl)oxypropane-1-sulfonyl chloride)
- 436094-67-6(2-[(4-fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid)
- 2228410-47-5(3-(5-bromo-2-chloropyridin-3-yl)propanenitrile)
Fornitori consigliati
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso
江苏科伦多食品配料有限公司
Membro d'oro
CN Fornitore
Reagenti

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
